![molecular formula C17H24N2O6 B1327069 (1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid CAS No. 1142202-68-3](/img/structure/B1327069.png)
(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves coupling aromatic acid chlorides with Piperazin-1-yl (3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base . This reaction yields trimethoxyphenyl piperazine derivatives (3a-j). These derivatives exhibit antifungal activity and moderate antibacterial activity .
Scientific Research Applications
Anticancer Research
The trimethoxyphenyl (TMP) functional group, which is part of the compound you’re interested in, is known to be a core structure in many biologically active molecules with anticancer properties. Novel derivatives of TMP have been synthesized and evaluated for their potential anti-cancer activity . This suggests that your compound could be explored for similar applications in cancer research, particularly in the design of new anticancer drugs.
Sedative Medicine Development
3,4,5-Trimethoxycinnamic acid (TMCA), which shares a similar structure with your compound, has been isolated from the root of Polygala tenuifolia Willd. and used as a traditional sedative medicine in East Asian countries . Research into your compound could extend into the development of sedative medications, leveraging its structural similarities with TMCA.
Antiviral Drug Synthesis
Compounds with suitably substituted aryl groups, such as TMP, have shown inhibitory activity against viruses . The compound could be investigated for its potential use in synthesizing antiviral drugs, especially considering the importance of structural variations in enhancing antiviral properties.
Synthesis of Bioactive Molecules
The TMP group is a valuable core of various bioactive molecules found in natural products or synthetic compounds . Research into your compound could focus on synthesizing new bioactive molecules that can serve multiple therapeutic purposes.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is a part of the structure of this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It can be inferred from the known actions of tmp-bearing compounds that this compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biomedical applications, indicating that they may affect multiple biochemical pathways .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various conditions, indicating that this compound may have similar effects .
properties
IUPAC Name |
2-[1-[(3,4,5-trimethoxyphenyl)carbamoyl]piperidin-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-23-13-9-12(10-14(24-2)16(13)25-3)18-17(22)19-6-4-11(5-7-19)8-15(20)21/h9-11H,4-8H2,1-3H3,(H,18,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLESGQAYNPXJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157582 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-{[(3,4,5-Trimethoxyphenyl)amino]-carbonyl}piperidin-4-YL)acetic acid | |
CAS RN |
1142202-68-3 |
Source
|
Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidineacetic acid, 1-[[(3,4,5-trimethoxyphenyl)amino]carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.